N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide
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Overview
Description
N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C10H15N3O4S. It is primarily used for research purposes and has various applications in scientific studies. The compound is characterized by the presence of a methylamino group, a nitro group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-(methylamino)propylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as solvent recovery and waste management.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The methylamino group can be oxidized to form corresponding imines or oximes.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
Reduction: 2-Aminobenzene-1-sulfonamide derivatives.
Substitution: Various substituted benzene sulfonamides.
Oxidation: Imines or oximes of the original compound.
Scientific Research Applications
N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis[3-(methylamino)propyl]methylamine
- N-(3-Dimethylaminopropyl)methacrylamide
- N-(2-Dimethylaminoethyl)-2-nitrobenzenesulfonamide
Uniqueness
N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly as an antibacterial agent. This article explores its biological properties, mechanisms of action, and potential therapeutic applications through detailed research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃N₃O₄S
- Molecular Weight : 273.31 g/mol
- Functional Groups : Contains a nitro group and a sulfonamide group attached to a benzene ring.
The presence of the sulfonamide group is crucial because it mimics para-aminobenzoic acid (PABA), which is essential for bacterial growth. This structural similarity allows the compound to inhibit bacterial enzymes that rely on PABA, disrupting their metabolic processes and leading to bacterial cell death.
This compound acts primarily through:
- Enzyme Inhibition : The compound inhibits dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, effectively blocking the production of folate necessary for DNA synthesis and cellular replication.
- Antibacterial Activity : It has shown effectiveness against various Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.
Antibacterial Properties
The antibacterial efficacy of this compound has been validated through several studies. It demonstrates significant activity against common pathogens such as:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
The Minimum Inhibitory Concentration (MIC) values indicate its potency, often comparable to or better than traditional sulfonamides .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide | C₉H₁₃N₃O₄S | Similar functional groups but different side chain |
Sulfanilamide | C₆H₈N₂O₂S | Classic sulfonamide with distinct antibacterial properties |
4-Aminobenzenesulfonamide | C₆H₈N₂O₂S | Contains an amino group instead of a nitro group |
This table highlights the unique combination of functional groups in this compound that contributes to its biological activity and potential applications in medicinal chemistry.
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that this compound exhibits a strong inhibitory effect on bacterial growth in controlled laboratory settings. The compound's IC50 values were recorded significantly lower than those of standard antibiotics, indicating its potential as a novel antibacterial agent .
- Animal Models : In vivo studies using murine models have shown promising results in treating infections caused by resistant bacterial strains. The compound was administered at varying doses, revealing effective bacterial clearance without significant toxicity to host tissues .
- Mechanistic Insights : Further investigations into its mechanism revealed that the compound not only inhibits bacterial growth but also exhibits anti-inflammatory properties, suggesting additional therapeutic avenues beyond antibacterial applications .
Properties
Molecular Formula |
C10H15N3O4S |
---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-[2-(methylamino)propyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H15N3O4S/c1-8(11-2)7-12-18(16,17)10-6-4-3-5-9(10)13(14)15/h3-6,8,11-12H,7H2,1-2H3 |
InChI Key |
CEMVDYXHKVBNKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])NC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.